Qaq8F7QK82
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of Qaq8F7QK82 may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of high-throughput screening and process optimization techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Qaq8F7QK82 undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The piperazine ring allows for substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Qaq8F7QK82 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Qaq8F7QK82 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Qaq8F7QK82 can be compared with other similar compounds, such as:
AD-1211, ®-: The enantiomer of this compound, which may have different biological activities.
Phenol derivatives: Compounds with similar phenol groups but different substituents.
Piperazine derivatives: Compounds with similar piperazine rings but different functional groups .
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
61311-53-3 |
---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol |
InChI |
InChI=1S/C23H30N2O/c1-19(2)11-12-24-13-15-25(16-14-24)23(21-8-4-3-5-9-21)18-20-7-6-10-22(26)17-20/h3-11,17,23,26H,12-16,18H2,1-2H3/t23-/m0/s1 |
InChI Key |
WLHCNEPBQJOHKW-QHCPKHFHSA-N |
Isomeric SMILES |
CC(=CCN1CCN(CC1)[C@@H](CC2=CC(=CC=C2)O)C3=CC=CC=C3)C |
Canonical SMILES |
CC(=CCN1CCN(CC1)C(CC2=CC(=CC=C2)O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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